Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride
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Overview
Description
Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The 8-azabicyclo[3.2.1]octane scaffold is a key structural component of many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of efficient catalytic systems and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride can be compared with other similar compounds, such as:
Tropine: Another tropane alkaloid with similar structural features.
Pseudotropine: A stereoisomer of tropine with distinct biological activities.
3α-Tropanol: A related compound with a hydroxyl group at the 3-position.
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and stereochemistry, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)7-8-5-9-3-4-10(6-8)12-9;/h8-10,12H,2-7H2,1H3;1H |
InChI Key |
GSNDRUCVWLRRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2CCC(C1)N2.Cl |
Origin of Product |
United States |
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